BPK-21

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

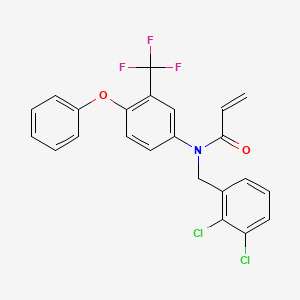

BPK-21 ist eine aktive Acrylamidverbindung, die für ihre Fähigkeit bekannt ist, die T-Zell-Aktivierung zu unterdrücken, indem sie die Funktion der Exzisionsreparatur-Cross-Komplementation-Gruppe 3 (ERCC3), einer Helikase-Enzym, blockiert. Diese Verbindung zielt speziell auf den Cysteinrest an Position 342 innerhalb der ERCC3-Helikase .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Reaktion spezifischer Acrylamidderivate unter kontrollierten Bedingungen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt unter strengen Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, gefolgt von Reinigungsschritten wie Kristallisation und Chromatographie, um die gewünschten Reinheitsgrade zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BPK-21 involves the reaction of specific acrylamide derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BPK-21 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch an Additionsreaktionen, insbesondere mit Nukleophilen, aufgrund des elektrophilen Charakters der Acrylamidgruppe teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine und Thiole. Reaktionsbedingungen umfassen typischerweise milde Temperaturen und Lösungsmittel wie Dimethylsulfoxid (DMSO).

Additionsreaktionen: Reagenzien wie Wasser oder Alkohole können unter sauren oder basischen Bedingungen an die Acrylamidgruppe addiert werden

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien ab. Beispielsweise würde die Substitution mit einem Amin ein Amidderivat ergeben, während die Addition von Wasser zu einem hydroxylierten Produkt führen würde .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

BPK-21 (CAS No. 2305052-77-9) has the molecular formula C23H16Cl2F3NO2 and a molecular weight of 466.28 g/mol. It is characterized by its electrophilic properties, which allow it to interact with specific cysteine residues in proteins. Notably, this compound targets cysteine C342 in the helicase ERCC3, inhibiting its function and thereby suppressing T cell activation .

This compound has been extensively studied for its immunosuppressive effects, particularly in the context of T cell activation. Research indicates that this compound can significantly impair T cell activation at concentrations as low as 20 µM without causing cytotoxicity . This makes it a valuable tool for understanding immune responses and developing therapies for autoimmune diseases.

Case Study: T Cell Activation Inhibition

In a study examining the effects of various electrophilic compounds on T cell activation, this compound was shown to block NFAT transcriptional activity while not affecting NF-kB activation. This differential impact suggests that this compound may offer unique pathways for therapeutic intervention in immune modulation .

Applications in Cancer Research

The compound's ability to modulate immune responses has implications for cancer therapy, particularly in enhancing the efficacy of immunotherapies. By suppressing T cell activation, this compound could potentially be used to prevent unwanted immune responses against tumor cells.

Table 2: Summary of Research Findings on this compound

Broader Implications and Future Directions

The unique mechanism of action exhibited by this compound opens avenues for further research into its potential applications across various fields:

- Autoimmune Diseases : By modulating immune responses, this compound could be explored as a therapeutic agent for conditions like rheumatoid arthritis or lupus.

- Cancer Immunotherapy : Understanding how this compound affects immune checkpoint pathways could lead to improved strategies for enhancing anti-tumor immunity.

Wirkmechanismus

BPK-21 exerts its effects by specifically targeting the cysteine residue at position 342 within the ERCC3 helicase. This interaction blocks the function of ERCC3, thereby inhibiting T cell activation. The compound likely acts downstream or separately from pathways involved in nuclear factor of activated T cells (NFAT) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

BPK-25: Eine weitere aktive Acrylamidverbindung, die ebenfalls auf ERCC3 abzielt, aber eine andere Spezifität und Potenz aufweisen kann.

C-178: Eine Verbindung, die mit ähnlichen molekularen Zielstrukturen interagiert, aber unterschiedliche chemische Eigenschaften und biologische Wirkungen aufweist

Einzigartigkeit von BPK-21

This compound ist einzigartig durch seine spezifische Zielrichtung des Cysteinrests an Position 342 innerhalb der ERCC3-Helikase, was seine starken inhibitorischen Wirkungen auf die T-Zell-Aktivierung bewirkt. Diese Spezifität macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .

Biologische Aktivität

BPK-21, a synthetic acrylamide compound, has garnered attention for its significant biological activities, particularly in the context of immune modulation. This article provides a comprehensive overview of this compound's mechanisms of action, biological effects, and relevant research findings.

This compound primarily exerts its effects through the following pathways:

- Interaction with STING : this compound forms adducts with Cys91 of the Stimulator of Interferon Genes (STING), which is a crucial component in the immune response. This interaction inhibits STING's signaling pathway, thereby modulating T cell activation and inflammatory responses .

- Targeting ERCC3 : this compound also specifically targets C342 in the helicase ERCC3, leading to suppression of T cell activation through blockade of its function. This mechanism highlights its potential as an immunomodulatory agent .

- Influence on Cytokine Production : By inhibiting STING activation, this compound affects the transcription of various cytokines, including type I interferons and other inflammatory cytokines, which are critical in mediating immune responses .

Biological Effects

The biological effects of this compound can be categorized into several key areas:

- Immunosuppression : The compound has been shown to suppress T cell activation, which may be beneficial in conditions where overactive immune responses are detrimental, such as autoimmune diseases .

- Anti-inflammatory Properties : By modulating the STING pathway, this compound reduces the production of pro-inflammatory cytokines like IL-6 and IL-12, contributing to its anti-inflammatory effects .

Table 1: Summary of Key Studies on this compound

Case Studies

- Case Study on Autoimmune Disease : A recent study explored the effects of this compound in a murine model of lupus. Treatment with this compound resulted in decreased autoantibody production and reduced disease severity compared to control groups. This suggests a potential therapeutic role for this compound in managing autoimmune conditions.

- Cancer Immunotherapy : In another investigation focusing on cancer immunotherapy, this compound was evaluated for its ability to enhance the efficacy of checkpoint inhibitors. Results indicated that co-administration with checkpoint inhibitors improved tumor response rates by modulating T cell activity through STING inhibition.

Eigenschaften

IUPAC Name |

N-[(2,3-dichlorophenyl)methyl]-N-[4-phenoxy-3-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16Cl2F3NO2/c1-2-21(30)29(14-15-7-6-10-19(24)22(15)25)16-11-12-20(18(13-16)23(26,27)28)31-17-8-4-3-5-9-17/h2-13H,1,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDXUNCJQPHZOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2=CC(=C(C=C2)OC3=CC=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16Cl2F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.